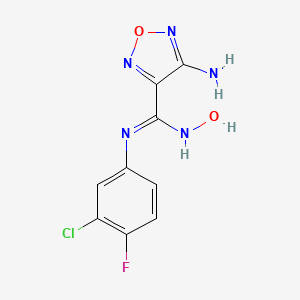

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

描述

IDO5L, also known as Indoleamine 2,3-Dioxygenase 1 inhibitor, is a potent compound that inhibits the enzyme Indoleamine 2,3-Dioxygenase 1. This enzyme plays a crucial role in the metabolism of the essential amino acid tryptophan into kynurenine. IDO5L has shown significant potential in cancer research due to its ability to modulate immune responses by inhibiting the activity of Indoleamine 2,3-Dioxygenase 1 .

准备方法

IDO5L的合成涉及多个步骤,从易获得的起始原料开始。 一种常见的合成路线包括使用邻位取代的苯胺,然后通过碳-碳键或碳-氮键形成环化到未活化的碳-氢键 . 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .

化学反应分析

IDO5L会经历各种化学反应,包括:

氧化: IDO5L可以在特定条件下被氧化形成不同的氧化产物。

还原: 还原反应可以改变IDO5L中存在的官能团。

取代: IDO5L可以发生取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括用于还原的氯化钛(III)和用于氧化的各种氧化剂. 这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

IDO5L在科学研究中有广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

IDO5L通过抑制负责将色氨酸转化为犬尿氨酸的酶吲哚胺2,3-双加氧酶1来发挥其作用。通过抑制这种酶,IDO5L降低犬尿氨酸水平并增加色氨酸的可用性。 这种色氨酸代谢的调节会影响免疫细胞的功能,并可以增强针对肿瘤的免疫反应 . 涉及的分子靶点和途径包括色氨酸-犬尿氨酸途径和各种免疫调节途径 .

相似化合物的比较

IDO5L作为吲哚胺2,3-双加氧酶1抑制剂具有高效力和选择性,是独一无二的。类似的化合物包括:

依帕卡多司塔: 另一种用于癌症研究的有效吲哚胺2,3-双加氧酶1抑制剂.

BMS-986242:

IDO-IN-3: 一种具有类似应用的有效吲哚胺2,3-双加氧酶1抑制剂. IDO5L由于其高效力和在调节免疫反应方面的有效性而脱颖而出.

生物活性

4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, commonly known as Epacadostat , is a compound with significant biological activity, particularly as an immunomodulating agent and an inhibitor of indoleamine 2,3-dioxygenase (IDO1). This article provides a detailed overview of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C9H7ClFN5O2

- Molecular Weight : 271.636 g/mol

- Stereochemistry : Achiral

- InChIKey : HGXSLPIXNPASGZ-UHFFFAOYSA-N

Epacadostat functions primarily as an IDO1 inhibitor . IDO1 is an enzyme that catalyzes the oxidative degradation of tryptophan into kynurenine. By inhibiting this pathway, Epacadostat leads to:

- Increased Tryptophan Availability : Higher levels of tryptophan can enhance the proliferation and activation of immune cells such as dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.

- Reduction in Kynurenine Production : Lower kynurenine levels can decrease the immunosuppressive environment often found in tumors.

- Enhanced Immune Response : The drug promotes interferon (IFN) production and reduces tumor-associated regulatory T cells (Tregs), which are often responsible for dampening immune responses against tumors.

Pharmacokinetics

The pharmacokinetic profile of Epacadostat has been studied extensively:

| Parameter | Value | Dose | Population Characteristics |

|---|---|---|---|

| C_max | 6.23 μM | 700 mg twice daily | Healthy adults, fasted |

| AUC | 35.8 μM × h | 700 mg twice daily | Healthy adults, fasted |

| Half-life (T_1/2) | 3 hours | 700 mg twice daily | Healthy adults, fasted |

These values indicate that Epacadostat has a relatively short half-life and is administered in a specific dosing regimen to maintain therapeutic levels.

Immunomodulatory Effects

Epacadostat's ability to modulate the immune system has been demonstrated in various studies:

- In Vitro Studies : At a concentration of 1.0 µM, Epacadostat significantly decreased Treg proliferation induced by IDO production from IFN-γ plus LPS matured human DCs .

- In Vivo Efficacy : Clinical trials have shown that Epacadostat can enhance the efficacy of other cancer therapies by improving the immune response against tumors. For instance, it has been evaluated in combination with checkpoint inhibitors in patients with advanced malignancies .

Case Studies

Several clinical trials highlight the effectiveness of Epacadostat:

- Trial NCT02298153 : This study evaluated the safety and efficacy of Epacadostat in combination with pembrolizumab (a PD-1 inhibitor) in patients with advanced solid tumors. Results indicated improved response rates compared to historical controls .

- Combination Therapy : In a trial involving patients with melanoma, those treated with Epacadostat alongside anti-PD-1 therapy exhibited enhanced tumor regression compared to those receiving anti-PD-1 therapy alone .

Summary of Findings

Epacadostat represents a promising therapeutic agent due to its unique mechanism of action targeting IDO1 and its role in enhancing anti-tumor immunity. The data from pharmacokinetic studies and clinical trials support its potential use in combination therapies for cancer treatment.

属性

IUPAC Name |

4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXSLPIXNPASGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914471-09-3 | |

| Record name | 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914471093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-N'-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HR315841W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of INCB024360 (Epacadostat)?

A1: INCB024360 is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does INCB024360 interact with IDO1?

A2: INCB024360 binds to the heme cofactor within the catalytic site of IDO1. [, , ] This binding event directly inhibits the enzymatic activity of IDO1. [, , ]

Q3: What are the downstream effects of IDO1 inhibition by INCB024360?

A3: Inhibiting IDO1 with INCB024360 leads to several downstream effects, including:

- Increased tryptophan levels: IDO1 normally breaks down tryptophan. Inhibition of IDO1 prevents this breakdown, leading to increased tryptophan levels. [, , ]

- Decreased kynurenine levels: Kynurenine is a product of tryptophan breakdown by IDO1. INCB024360-mediated IDO1 inhibition reduces kynurenine production. [, , , , ]

- Enhanced T-cell function: Increased tryptophan and decreased kynurenine create a more favorable environment for T-cell proliferation and activation. [, , , , ]

- Reduced regulatory T-cell (Treg) activity: INCB024360 treatment has been associated with a reduction in tumor-associated Tregs, which suppress immune responses. [, ]

- Increased natural killer (NK) cell activity: INCB024360 indirectly enhances the activity of NK cells, contributing to the overall anti-tumor immune response. []

Q4: Is the effect of INCB024360 on IDO1 reversible?

A4: Yes, INCB024360 is a reversible inhibitor of IDO1. []

Q5: What is the molecular formula and weight of INCB024360?

A5: While the provided abstracts do not explicitly state the molecular formula and weight, INCB024360 is also known as 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. This information can be used to derive the molecular formula (C9H6ClFN4O3) and calculate the molecular weight (272.63 g/mol).

Q6: Is there any information available on the spectroscopic data of INCB024360?

A6: The provided abstracts do not include specific details on spectroscopic data for INCB024360.

Q7: Are there any studies on the material compatibility and stability of INCB024360 under various conditions?

A7: The provided abstracts primarily focus on the biological activity and pharmacological properties of INCB024360. Information on material compatibility and stability under various conditions is limited in these abstracts.

Q8: Does INCB024360 possess any intrinsic catalytic properties?

A8: INCB024360 is an enzyme inhibitor and does not exhibit intrinsic catalytic properties itself. It functions by binding to and inhibiting the catalytic activity of its target enzyme, IDO1.

Q9: Have computational methods been used to study INCB024360?

A9: Yes, computational chemistry and modeling have played a role in understanding the interactions of INCB024360 with IDO1. [, ]

Q10: What insights have been gained from computational studies of INCB024360?

A10: * Molecular docking studies have been used to predict the binding mode of INCB024360 within the active site of IDO1. [, ] * Quantum chemical calculations and quantum mechanics/molecular mechanics (QM/MM) calculations have provided insights into the specific interactions between INCB024360 and the heme cofactor of IDO1. []

Q11: What is known about the stability of INCB024360 under various conditions?

A12: While the abstracts do not provide detailed information on stability under various conditions, one study focuses on addressing the potential metabolic liability associated with extensive glucuronidation of INCB024360 in humans. []

Q12: Are there any specific formulation strategies to improve the stability, solubility, or bioavailability of INCB024360?

A12: The abstracts do not elaborate on specific formulation strategies for INCB024360.

Q13: Is there information about SHE regulations and compliance for INCB024360?

A13: The provided research focuses on the scientific and clinical aspects of INCB024360 and does not provide details about SHE regulations and compliance.

Q14: What is the pharmacokinetic profile of INCB024360?

A14: Studies show that INCB024360 exhibits favorable pharmacokinetic properties, including:

- Good oral bioavailability: It is well-absorbed after oral administration. [, , , ]

- Dose-proportional pharmacokinetics: Plasma concentrations increase proportionally with increasing doses. [, ]

- Relatively long half-life: This allows for once- or twice-daily dosing. [, ]

Q15: How does INCB024360's pharmacokinetic profile relate to its pharmacodynamic effects?

A16: The pharmacokinetic profile of INCB024360, particularly its long half-life, contributes to its ability to achieve sustained inhibition of IDO1. [, , ] This sustained inhibition is crucial for its pharmacodynamic effects, including the reduction of kynurenine levels and enhancement of anti-tumor immunity. [, , , ]

Q16: Are there any known factors that influence the pharmacokinetics of INCB024360?

A17: Body weight has been identified as a significant covariate influencing INCB024360 pharmacokinetics. []

Q17: How is the pharmacodynamic activity of INCB024360 measured in vivo?

A17: The pharmacodynamic activity of INCB024360 is primarily assessed by measuring:

- Plasma kynurenine levels: A decrease in plasma kynurenine levels indicates IDO1 inhibition. [, , , , ]

- Plasma kynurenine/tryptophan ratio: This ratio provides a more comprehensive measure of IDO1 activity. [, , ]

Q18: What is the evidence for the efficacy of INCB024360 in preclinical models of cancer?

A18: Preclinical studies have demonstrated that INCB024360:

- Inhibits tumor growth in syngeneic mouse models: This effect was observed in various cancer models, including melanoma, colon carcinoma, and pancreatic carcinoma. [, , , , ]

- Enhances the efficacy of chemotherapy: Combining INCB024360 with chemotherapy agents resulted in greater tumor growth inhibition compared with chemotherapy alone. []

- Synergizes with other immunotherapies: Combining INCB024360 with immune checkpoint inhibitors, such as anti-PD-1 antibodies, led to improved anti-tumor responses in preclinical models. [, , , ]

Q19: What is the clinical experience with INCB024360 in cancer patients?

A21: INCB024360 has been evaluated in various clinical trials, both as a single agent and in combination with other therapies. [, , , , , , , , , , , , , ] While initial phase I studies showed promising signs of activity and an acceptable safety profile, [, ] a large phase III trial (ECHO-301) in melanoma combining INCB024360 with pembrolizumab did not meet its primary endpoint. [] Subsequent analyses suggested that higher doses of INCB024360 might be required for optimal efficacy in combination with anti-PD-1 therapies. []

Q20: Are there any specific strategies to improve the delivery of INCB024360 to specific targets or tissues?

A20: The provided abstracts do not delve into specific drug delivery strategies for INCB024360.

Q21: What analytical methods are used to characterize and quantify INCB024360 and its metabolites?

A26: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique used to measure INCB024360 and its metabolites in biological samples. [, , , , ] Additionally, quantitative mass spectrometry imaging (qMSI) has been employed to assess the intratumoral distribution of tryptophan metabolites following INCB024360 treatment. []

Q22: Is there information available on the environmental impact and degradation of INCB024360?

A22: The provided abstracts focus on the biological and pharmacological aspects of INCB024360, and information regarding its environmental impact and degradation is not included.

Q23: Are there any studies on the dissolution rate and solubility of INCB024360 in various media?

A23: The provided abstracts do not offer specific details on the dissolution and solubility properties of INCB024360.

Q24: Is there information on quality control and assurance measures for INCB024360 during development, manufacturing, and distribution?

A24: The provided research papers do not delve into the specifics of quality control and assurance measures for INCB024360.

Q25: What is known about the immunogenicity and immunological responses elicited by INCB024360?

A25: The abstracts primarily focus on INCB024360's effects on the immune system through IDO1 inhibition and do not provide detailed information on its potential immunogenicity.

Q26: Is there information available on INCB024360's interactions with drug transporters and strategies to modulate these interactions?

A26: The provided abstracts do not provide specific details on INCB024360's interactions with drug transporters.

Q27: Is there information on the biocompatibility and biodegradability of INCB024360?

A27: The provided abstracts focus on the pharmacological and clinical aspects of INCB024360 and do not contain information about its biocompatibility and biodegradability.

Q28: Are there any alternatives or substitutes for INCB024360, and how do they compare in terms of performance, cost, and impact?

A28: The provided abstracts do not provide a comparative analysis of INCB024360 with other IDO1 inhibitors or alternative therapeutic approaches.

Q29: Are there strategies for the recycling and waste management of INCB024360?

A29: The research papers primarily focus on the therapeutic potential and do not offer information on the recycling and waste management of INCB024360.

Q30: What are the key tools and resources available for research on INCB024360?

A37: The provided abstracts highlight the use of preclinical models, such as syngeneic mouse models, and clinical trials to investigate the efficacy and safety of INCB024360. [, , , , , , , ] Additionally, analytical techniques like LC-MS/MS and qMSI are essential for studying the drug's pharmacokinetics and pharmacodynamics. [, , , , ]

Q31: What are the historical milestones in the development of INCB024360?

A38: While the abstracts do not provide a detailed historical account, they collectively illustrate the progression of INCB024360 from preclinical studies to early-phase clinical trials, highlighting its initial promise as a potential cancer immunotherapy. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。